molecular formula C19H19N3O6 B11373047 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11373047
M. Wt: 385.4 g/mol
InChI Key: NEWZFBNMFDHLRN-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound featuring a central 1,2,5-oxadiazole (furazan) ring substituted at position 4 with a 3,4-dimethoxyphenyl group. The acetamide moiety at position 3 of the oxadiazole is linked to a 4-methoxyphenoxy group. This structure combines electron-donating methoxy substituents with the planar, aromatic oxadiazole core, which is known for enhancing bioactivity in medicinal chemistry applications .

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O6/c1-24-13-5-7-14(8-6-13)27-11-17(23)20-19-18(21-28-22-19)12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

NEWZFBNMFDHLRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable electrophiles.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methoxyphenoxyacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Electrophiles like halogens (Cl2, Br2) or nucleophiles like amines (NH3, RNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The oxadiazole ring and methoxy groups can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Key Differences Impact on Properties References
Target Compound : N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide 3,4-dimethoxyphenyl (oxadiazole C4); 4-methoxyphenoxy (acetamide) Baseline structure Balanced lipophilicity and electronic effects; potential for receptor binding
Analog 1 : N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide Lacks methyl group on phenyl ring No 3-methyl on phenyl Reduced steric hindrance; altered reactivity and bioactivity
Analog 2 : N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide 4-fluorophenoxy (vs. 4-methoxyphenoxy) Fluorine substitution (electron-withdrawing) vs. methoxy (electron-donating) Enhanced electronegativity; potential for stronger hydrogen bonding
Analog 3 : N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide 3,4-diethoxyphenyl (vs. 3,4-dimethoxyphenyl) Ethoxy groups (bulkier than methoxy) Increased lipophilicity; possible reduced solubility
Analog 4 : 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide Chloro and dimethyl substituents Chlorine (electron-withdrawing); dimethylphenyl (non-methoxy) Higher stability but lower electronic donation; potential antimicrobial activity
Analog 5 : N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide Propanamide chain (vs. acetamide) Extended alkyl chain Altered conformational flexibility; modified pharmacokinetics

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Methoxy groups (electron-donating) enhance interactions with electron-deficient biological targets, such as enzyme active sites. In contrast, chloro or fluoro substituents (electron-withdrawing) may improve metabolic stability but reduce binding affinity .

Impact of Chain Length :

  • Propanamide derivatives (Analog 5) exhibit longer retention times in chromatographic studies, suggesting improved hydrophobic interactions. However, this may reduce oral bioavailability .

Role of the Oxadiazole Core :

  • The 1,2,5-oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in proteins, a feature critical for anticancer and anti-inflammatory activities. Modifications to the oxadiazole substituents (e.g., diethyl vs. dimethyl) alter this interaction .

Biological Activity Trends: Fluorophenoxy analogs (e.g., Analog 2) show preliminary activity against tyrosine kinase receptors, while methoxyphenoxy derivatives (target compound) are more associated with cyclooxygenase (COX) inhibition . Chlorinated analogs (e.g., Analog 4) demonstrate higher antimicrobial potency due to halogen-mediated disruption of bacterial membranes .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and other relevant pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular Formula C18H17N3O4
Molar Mass 339.35 g/mol
CAS Number 874139-39-6
LogP 3.6679
Polar Surface Area 75.347 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring is crucial for biological activity, as it influences the interaction with microbial targets. For instance, compounds similar to this compound have shown promising results against various bacterial strains. In comparative studies, certain oxadiazole derivatives exhibited greater antimicrobial activity than established antibiotics such as ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., L929 fibroblasts and A549 lung cancer cells) revealed that this compound has selective cytotoxic effects. At specific concentrations (e.g., 100 µM), it was found to significantly reduce cell viability in certain cancer cell lines while promoting viability in others . This selective cytotoxicity could be beneficial for targeted cancer therapies.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of gene expression related to biofilm formation in bacteria and apoptosis in cancer cells. The oxadiazole moiety may play a role in disrupting cellular processes essential for microbial survival and tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with methoxy substitutions displayed enhanced activity compared to their unsubstituted counterparts.
  • Cytotoxicity Profile : In a cytotoxicity assessment involving multiple concentrations over 24 and 48 hours, this compound demonstrated a dose-dependent effect on cell viability across different cell lines.

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